molecular formula C24H22N2O7S B10875497 2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate

2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate

Cat. No.: B10875497
M. Wt: 482.5 g/mol
InChI Key: CJMCKRNMNYBREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate is a complex organic compound featuring a 1,3,4-oxadiazole ring substituted with a trimethoxyphenyl group and a phenyl group linked to a methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the oxadiazole ring can yield hydrazine derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds containing the 3,4,5-trimethoxyphenyl group have shown significant bioactivity. This particular compound may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties due to its structural similarity to other bioactive molecules .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or luminescent properties, given the known luminescence of oxadiazole derivatives .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization, which could explain potential anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl 4-methylbenzenesulfonate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate: Similar structure but with an acetate group instead of a methylbenzenesulfonate group.

Uniqueness

The presence of the 4-methylbenzenesulfonate group in 2-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate may confer unique solubility and reactivity properties compared to its analogs. This could influence its bioavailability and efficacy in medicinal applications.

Properties

Molecular Formula

C24H22N2O7S

Molecular Weight

482.5 g/mol

IUPAC Name

[2-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C24H22N2O7S/c1-15-9-11-17(12-10-15)34(27,28)33-19-8-6-5-7-18(19)24-26-25-23(32-24)16-13-20(29-2)22(31-4)21(14-16)30-3/h5-14H,1-4H3

InChI Key

CJMCKRNMNYBREF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.